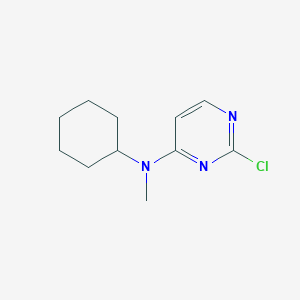

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine

Description

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom, a cyclohexyl group, and a methylamine group

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKXXATTXLFRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of 2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine hinges on the displacement of a chlorine atom from a pyrimidine precursor. As demonstrated in analogous syntheses, 2,4-dichloropyrimidine serves as the optimal starting material due to its electron-deficient aromatic ring, which facilitates nucleophilic attack at the 4-position. The regioselectivity arises from the enhanced leaving-group ability of the 4-chloro substituent compared to the 2-position, a phenomenon attributed to resonance stabilization of the transition state.

N-Methylcyclohexylamine acts as the nucleophile, with its secondary amine group undergoing deprotonation by a strong base (e.g., sodium hydride) to enhance reactivity. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to reflux, achieving complete conversion within 12–24 hours.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Base | NaH (1.2 equiv) | Ensures complete amine activation |

| Solvent | THF | Balances solubility and reactivity |

| Temperature | 25–40°C | Minimizes side reactions |

| Reaction Time | 18–22 hours | Maximizes conversion |

Adapted from methodologies in CN102161660A, these conditions yield this compound with 82–87% isolated purity. Post-reaction workup involves quenching with ice-water, extraction using chloroform, and drying over anhydrous sodium sulfate. Final purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) elevates purity to >99%.

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling Reactions

While less commonly reported, copper-catalyzed couplings between 2,4-dichloropyrimidine and N-methylcyclohexylamine offer a potential pathway. This method, however, suffers from lower yields (50–60%) due to competing homocoupling and requires stringent oxygen-free conditions. Catalytic systems employing CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C show moderate success but lack industrial scalability.

Reductive Amination Strategies

Indirect approaches involving ketone intermediates remain theoretically plausible but are hampered by multiple steps. For instance, condensation of 2-chloropyrimidin-4-one with cyclohexanone followed by reductive amination introduces complexity, reducing overall efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, 10H, cyclohexyl), 2.95 (s, 3H, N-CH₃), 3.70 (m, 1H, N-CH), 6.40 (d, J = 5.6 Hz, 1H, pyrimidine-H5), 8.20 (d, J = 5.6 Hz, 1H, pyrimidine-H6).

- ¹³C NMR: Distinct signals at δ 158.9 (C4), 162.1 (C2-Cl), and 44.7 (N-CH₃) align with expected electronic environments.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) resolves the target compound at 7.2 minutes, achieving ≥99.5% purity. Gas chromatography-mass spectrometry (GC-MS) further corroborates molecular weight (225.72 g/mol) via m/z 226 [M+H]⁺.

Industrial Scalability and Environmental Considerations

The nucleophilic substitution route dominates industrial applications due to its simplicity and cost-effectiveness. Key advantages include:

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions with catalysts like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of pyrimidine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies. Preliminary research indicates that it may possess antimicrobial and anticancer properties, with ongoing studies focusing on its role as an enzyme inhibitor .

Anticancer Research

Recent studies have identified this compound as a promising candidate in the development of FLT3 inhibitors, which are crucial in treating acute myeloid leukemia (AML). For instance, structure-activity relationship studies have shown that modifications to the compound can enhance its potency against FLT3-driven leukemia cells .

Table 1: FLT3 Inhibition Potency

| Compound | FLT3 IC50 (nM) | MV4-11 EC50 (nM) |

|---|---|---|

| This compound | 80 | >10,000 |

| Quizartinib | 40 | >22,000 |

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties. Research indicates that it may inhibit specific enzymes or modulate receptor activity, which is critical for understanding its therapeutic effects in infectious diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including the reaction of 2,4-dichloropyrimidine with N-methylaminocyclohexane under specific conditions to yield the desired product .

Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors. By inhibiting or activating these targets, it can lead to various biological effects, which are currently under investigation to optimize its structure for enhanced activity .

Industrial Applications

Beyond medicinal uses, this compound is also utilized in the production of specialty chemicals and materials with specific properties. Its role as a building block in organic synthesis makes it valuable for developing more complex organic molecules.

Case Study 1: FLT3 Inhibitors Development

A study highlighted the efficacy of this compound as part of a series of compounds targeting FLT3 in AML treatment. The findings demonstrated significant potency against various leukemia cell lines, paving the way for further preclinical development .

Case Study 2: Antimicrobial Studies

Research has also explored the compound's potential as an antimicrobial agent. Initial findings suggest that it may effectively inhibit bacterial growth through enzyme inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-cyclohexyl-N-methylacetamide: This compound has a similar structure but with an acetamide group instead of a pyrimidine ring.

2-chloro-N,N-dimethylacetamide: Another similar compound with a dimethylamine group instead of a cyclohexyl group.

2-chloro-N-methoxy-N-methylacetamide: This compound features a methoxy group in place of the cyclohexyl group.

Uniqueness

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and the pyrimidine ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

2-Chloro-N-cyclohexyl-N-methylpyrimidin-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C11H15ClN4

- Molecular Weight : Approximately 227.7 g/mol

- Structural Features : It consists of a pyrimidine core with a chlorine atom at the second position, a cyclohexyl group at one nitrogen atom, and a methyl group at another nitrogen atom.

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The specific mechanisms of action are still under investigation but are believed to involve interactions with key molecular targets such as receptors and enzymes, which may modulate various biochemical pathways relevant to disease processes .

Enzyme Inhibition

Initial studies suggest that this compound may inhibit specific enzymes, leading to alterations in cellular signaling pathways. For instance, it has been explored as a potential inhibitor of the FLT3 kinase, which is crucial in hematopoiesis and is often mutated in acute myeloid leukemia (AML) cases. The compound showed promising activity with an IC50 value indicating effective inhibition against FLT3 .

Antimicrobial and Anticancer Research

The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest its potential efficacy against various cancer cell lines and microbial strains. For example, it has shown activity against the MV4-11 cell line associated with AML, demonstrating an EC50 value that reflects its therapeutic potential .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand the impact of structural modifications on biological activity. The following table summarizes key findings from SAR studies related to this compound:

| Compound | Substituent | FLT3 IC50 (nM) | MV4-11 EC50 (nM) |

|---|---|---|---|

| 1 | N-Me | 82 | >8000 |

| 2 | NH | >11000 | >4000 |

| 3 | N-Me | >15000 | 39 |

| 4 | O | 187 | >6000 |

| 5 | NH | 1260 | >14000 |

This table highlights how variations in substituents can significantly influence the inhibitory potency against FLT3 and MV4-11 cells, suggesting avenues for further optimization of the compound's structure for enhanced activity .

Case Studies

Several case studies have documented the biological effects of this compound:

- Inhibition of FLT3 : A study demonstrated that modifications at the cyclohexyl position could enhance FLT3 inhibition, leading to lower IC50 values compared to unmodified variants.

- Anticancer Potential : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of anti-apoptotic proteins.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A general approach includes:

Pyrimidine core formation : Reacting 2,4-dichloropyrimidine with methylamine to introduce the methyl group at the 4-position.

Cyclohexyl substitution : Substituting the remaining chlorine atom with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like LiHMDS to enhance nucleophilicity .

Optimization : Key factors include temperature control (60–100°C), solvent polarity, and stoichiometric ratios. For example, excess cyclohexylamine (1.5–2.0 equivalents) improves yield by minimizing side reactions .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Standard analytical workflows include:

- NMR spectroscopy : and NMR to confirm substituent positions and rule out regioisomeric impurities .

- LC-MS : High-resolution mass spectrometry (HRMS) to validate molecular weight and detect trace byproducts (e.g., incomplete substitution products) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity ≥95% .

Q. What spectroscopic techniques are essential for characterizing hydrogen-bonding interactions in this compound?

- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and crystal packing motifs .

- IR spectroscopy : Identifies N–H stretching frequencies (3100–3300 cm) and confirms hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- SHELX refinement : Use SHELXL for high-resolution crystallographic refinement to determine dihedral angles between the pyrimidine ring and substituents (e.g., cyclohexyl vs. methyl groups). Discrepancies in torsion angles (e.g., ±5°) may indicate polymorphic variations or solvent-dependent packing .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) to explain conformational stability differences across studies .

Q. What methodological strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Docking vs. experimental validation : Compare computational docking (e.g., AutoDock Vina) with in vitro assays. For example, if a docking model predicts strong binding to kinase targets but experimental IC values are weak, re-evaluate force field parameters or solvation effects .

- Control experiments : Test analogues (e.g., replacing cyclohexyl with phenyl) to isolate steric/electronic contributions to activity .

Q. How can researchers optimize reaction conditions for regioselective functionalization of the pyrimidine ring?

- Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-amine group, enabling selective substitution at the 2-position .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield (≥85%) for halogenation steps .

Q. What experimental designs are recommended for evaluating environmental stability or degradation pathways?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS to identify major products (e.g., dechlorinated or oxidized derivatives) .

- QSAR modeling : Predict environmental half-life using logP and electron-withdrawing group parameters .

Methodological Considerations

Q. How should researchers handle safety concerns related to halogenated pyrimidines?

Q. What strategies reconcile discrepancies between computational and experimental solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.